2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a unique structural architecture combining a phenylthioether moiety (substituted with an isopropyl group), an acetamide linker, and a trifluoromethylated tetrahydrotriazolopyridine core.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4OS/c1-12(2)28-15-6-3-13(4-7-15)9-18(27)23-10-17-25-24-16-8-5-14(11-26(16)17)19(20,21)22/h3-4,6-7,12,14H,5,8-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEYEZTZLCAKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.29 g/mol. The presence of various functional groups such as the isopropylthio and trifluoromethyl moieties contributes to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy due to its role in cell division and proliferation. In vitro assays demonstrated that the compound effectively induced mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363, with IC50 values in the low micromolar range (approximately 4.4 μM) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.4 | Plk1 inhibition |
| L363 | 5.0 | Induction of apoptosis |
Neuroprotective Effects
The compound also exhibits neuroprotective properties by acting as a selective antagonist to the neurokinin-3 receptor (NK-3). This mechanism is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has shown promising anti-inflammatory activity in preclinical models. It was observed to reduce pro-inflammatory cytokine levels in vitro, which could be beneficial for conditions characterized by chronic inflammation .
Study on Cancer Cell Lines
A comprehensive study investigated the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation. The study emphasized the structure-activity relationship (SAR) that enhances cellular permeability and potency against Plk1 .
Neurokinin Receptor Antagonism
Another study focused on the antagonistic effects on NK-3 receptors. The findings suggested that this compound could modulate neurotransmitter release and provide neuroprotective effects against excitotoxicity in neuronal cultures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Acetamide Motifs
N-(4-Chloro-3-Fluorophenyl)-2-((6-(4-Ethoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Thio)Acetamide () :
- Key Differences : Replaces the tetrahydrotriazolopyridine core with a triazolo[4,3-b]pyridazin ring and introduces a 4-ethoxyphenyl group. The thioether linkage is retained but connected to a pyridazin system.
- Impact : The pyridazin ring may alter electronic properties and binding kinetics compared to the partially saturated triazolopyridine in the target compound. The ethoxy group could influence solubility and metabolic pathways .
- 2-[(6R)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl]-N-(4-Hydroxyphenyl)Acetamide (): Key Differences: Incorporates a thieno-triazolodiazepine core and a 4-hydroxyphenyl group. The hydroxyl group enhances hydrophilicity, contrasting with the target’s isopropylthio group .
Trifluoromethyl-Containing Analogues
- N-(3-Trifluoroacetyl-Indol-7-yl) Acetamides (): Key Similarities: Share acetamide and trifluoromethyl motifs. Key Differences: Utilize an indole scaffold instead of triazolopyridine. The trifluoroacetyl group may increase electrophilicity, influencing reactivity and stability.
Sulfur-Containing Analogues in Agrochemicals ()**:
- Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamide) :
Data Table: Structural and Functional Comparison
Notes and Limitations
- The bioactivity and synthesis details for the target compound are inferred from structural analogs due to absent direct evidence.
- The trifluoromethyl group and triazolo-heterocycle are recurring motifs in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, suggesting broad utility .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the triazolo-pyridine core. Key steps include:
- Thioether formation : Reacting 4-mercaptophenyl derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropylthio group .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetamide moiety to the triazolo-pyridine scaffold .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity (>95%) .
Basic: How can the compound’s structure be validated experimentally?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., trifluoromethyl resonance at ~δ 120 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Single-crystal diffraction to resolve stereochemical ambiguities and confirm bond lengths/angles, as demonstrated for structurally related acetamide derivatives .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
Yield optimization requires systematic parameter screening:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in forming the triazolo-pyridine core .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like DMAP accelerate amide coupling .
- Temperature control : Low-temperature conditions (−20°C to 0°C) minimize side reactions during sensitive steps (e.g., trifluoromethyl group introduction) .
Advanced: How to address discrepancies between computational and experimental spectral data?
Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:
- Dynamic NMR : Variable-temperature studies to detect conformational exchange broadening .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify misassigned peaks .
- Re-purification : Re-crystallization or preparative HPLC to isolate trace impurities skewing spectral data .
Advanced: What in vitro models are suitable for evaluating biological activity?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins, given the compound’s triazolo-pyridine motif’s affinity for ATP-binding pockets .
- Cell viability : Screen against cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, noting the trifluoromethyl group’s role in enhancing membrane permeability .
- Metabolic stability : Liver microsome assays (human or rodent) to assess cytochrome P450-mediated degradation .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
Answer:
The CF₃ group impacts:
- Lipophilicity : Increases logP by ~1 unit, enhancing blood-brain barrier penetration (calculated via ClogP) .
- Metabolic resistance : Reduces oxidative metabolism due to strong C-F bonds, as shown in microsomal stability studies of related triazolo-pyridines .
- Electron-withdrawing effects : Modulates pKa of adjacent functional groups, affecting solubility and protein binding .
Advanced: What strategies resolve low reproducibility in biological assays?
Answer:
Address variability through:
- Batch consistency : Ensure synthetic batches are >95% pure (HPLC) and characterized by identical spectral profiles .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .
- Dose-response curves : Use at least 10 concentrations (0.1 nM–100 µM) to calculate robust IC₅₀ values .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Structure-activity relationship (SAR) strategies include:
- Core modifications : Substitute the triazolo-pyridine with imidazo or pyrazolo analogs to probe binding pocket flexibility .
- Substituent variation : Replace isopropylthio with cyclopropylthio or arylthio groups to assess steric/electronic effects .
- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
